(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol
Overview
Description
(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol is a heterocyclic compound that features a fluorine atom and a hydroxyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidoyl chlorides with triethyl phosphite, which leads to the formation of imidazo[1,2-a]pyridine derivatives . The reaction conditions often include the use of solvents like tert-butanol to increase yield and reduce side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the imidazo[1,2-a]pyridine core.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism by which (3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties and reactivity.
6-Fluoroimidazo[1,2-a]pyridine: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Imidazo[1,2-a]pyridin-3-ylmethanol: Similar but with the fluorine atom at a different position, leading to variations in chemical behavior.
Uniqueness
(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
(3-fluoroimidazo[1,2-a]pyridin-6-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-4,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKDORLCKWESCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1CO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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